DC661 Maintains PPT1 Inhibitory Activity in Acidic Lysosomal Conditions, Unlike HCQ and Lys05
DC661 uniquely maintains its ability to inhibit PPT1 enzymatic activity under acidic conditions (pH 4.5-5.0), which mimics the lysosomal lumen. In contrast, both hydroxychloroquine (HCQ) and the dimeric analog Lys05 lose their inhibitory activity in acidic media [1]. This differential pH-dependent activity is critical, as the lysosome is the primary site of action for these compounds.
| Evidence Dimension | PPT1 inhibitory activity at lysosomal pH (acidic media) |
|---|---|
| Target Compound Data | Maintains PPT1 inhibition at acidic pH |
| Comparator Or Baseline | HCQ and Lys05: Lose PPT1 inhibitory activity at acidic pH |
| Quantified Difference | Maintained vs. Lost activity (qualitative difference observed in enzymatic assays) |
| Conditions | In vitro PPT1 enzymatic activity assay under varying pH conditions |
Why This Matters
This ensures that DC661 remains effective in the physiologically relevant acidic environment of the lysosome, a critical advantage for achieving robust and reproducible target engagement in cellular assays and in vivo models.
- [1] Rebecca, V.W., Nicastri, M.C., Fennelly, C., et al. (2019). PPT1 Promotes Tumor Growth and Is the Molecular Target of Chloroquine Derivatives in Cancer. Cancer Discovery, 9(2), 220-229. View Source
